molecular formula C12H12ClN3O B5661123 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No. B5661123
M. Wt: 249.69 g/mol
InChI Key: QNPRYHRUVVUTFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide and related compounds involves several steps, including the use of antipyrine derivatives as starting materials. The synthesis process is characterized by good yields and involves spectroscopic characterization to confirm the structure of the synthesized compounds (Saeed et al., 2020). Additionally, derivatives have been synthesized by making use of non-steroidal anti-inflammatory drugs, indicating the compound's potential for biological applications (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray crystallography, demonstrating their crystallization in specific space groups and the presence of intermolecular interactions, such as hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations provide insight into the stabilization mechanisms of these molecules (Saeed et al., 2020).

properties

IUPAC Name

2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-6-11(7(2)16-15-6)8-3-4-10(13)9(5-8)12(14)17/h3-5H,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPRYHRUVVUTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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